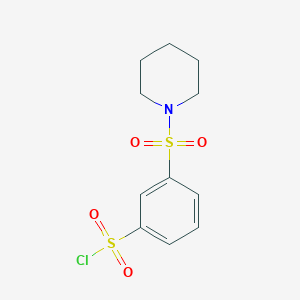

3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the formation of sulfonamide derivatives, which are valuable in various applications.

Pharmaceutical Development

3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Its structural features make it suitable for modifications that can enhance pharmacological properties.

Biological Studies

The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent bond formation and subsequent inhibition of enzyme activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Modifications to the piperidine structure have been shown to enhance potency and selectivity against tumor cells, with studies reporting IC50 values as low as 2 µM for certain derivatives .

Antimicrobial Properties

The compound has demonstrated promising antibacterial and antifungal activities. In vitro tests have shown strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 10 µg/mL .

Anti-inflammatory Effects

Studies have suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions it as a potential candidate for treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to this compound:

| Compound Variation | Activity (IC50) | Notes |

|---|---|---|

| Parent Compound | 10 µM | Baseline activity |

| Substituted Variant | 2 µM | Enhanced potency due to electron-withdrawing groups |

| Piperidine Modification | 5 µM | Improved selectivity against cancer cell lines |

These variations highlight how specific substitutions can significantly impact the compound's efficacy and selectivity.

Case Studies

Several case studies illustrate the biological potential of this compound:

- Anticancer Study : A recent investigation evaluated piperidine derivatives for their anticancer properties against breast cancer cell lines, revealing potent anticancer activity with IC50 values as low as 2 µM .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the importance of the sulfonamide functional group in mediating antimicrobial activity .

- Anti-inflammatory Research : A study focused on anti-inflammatory effects observed significant reductions in TNF-alpha levels in treated models, suggesting potential applications in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride include:

Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar applications.

Piperidine derivatives: Compounds containing the piperidine ring structure, which are used in various chemical and biological applications.

Uniqueness

The uniqueness of this compound lies in its combination of the piperidine and benzenesulfonyl chloride moieties, which confer specific chemical reactivity and biological activity . This makes it a valuable tool in scientific research and industrial applications .

Biologische Aktivität

3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperidine ring and sulfonyl groups, which are known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O4S2. Its structure includes:

- A piperidine ring , which is a six-membered ring containing one nitrogen atom.

- Two sulfonyl groups (-SO2), which contribute to the compound's reactivity and interaction with biological molecules.

- A chloride group that enhances its electrophilic character, making it a potential candidate for nucleophilic attack by various biological substrates.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through:

- Covalent bonding : The sulfonyl chloride moiety can react with nucleophilic sites on proteins, leading to enzyme inhibition or modulation.

- Hydrogen bonding : The presence of sulfonamide groups allows for hydrogen bonding interactions with amino acid residues in active sites of enzymes or receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds from the same chemical class have been tested against human monocytic leukemia THP-1 cells, showing promising antiproliferative activity . The cytotoxicity often correlates with the presence of electron-withdrawing groups, which enhance the reactivity of the compound towards cellular targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Electron-withdrawing substituents : Enhance potency against microbial targets.

- Steric factors : The size and shape of substituents can affect binding affinity to target proteins.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-piperidin-1-ylsulfonylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-5-4-6-11(9-10)19(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXSZQSCVHZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.